molecular formula C22H25NO3 B367149 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-62-6

1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione

Cat. No.: B367149
CAS No.: 620931-62-6
M. Wt: 351.4g/mol
InChI Key: PEBPUYLQHLNNMS-UHFFFAOYSA-N
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Description

1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione is a synthetic compound based on the privileged indole-2,3-dione (isatin) scaffold. This scaffold is a versatile building block in medicinal chemistry and drug discovery, known for its ability to interact with diverse biological targets. The structure of this specific analog features a 5-methyl group on the indole ring and a 3-(4-tert-butylphenoxy)propyl chain attached to the nitrogen atom. The tert-butylphenoxy moiety can enhance lipophilicity and influence the compound's biomolecular interactions and pharmacokinetic properties. Indole derivatives, as a class, demonstrate a wide spectrum of significant biological activities, serving as key structural motifs in the development of agents with antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties . The indole-2,3-dione core is a recognized scaffold in neuroscience research, with structural analogs being investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease research . Furthermore, such derivatives are also explored in organic electronics and as precursors for the synthesis of more complex chemical entities. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[3-(4-tert-butylphenoxy)propyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-15-6-11-19-18(14-15)20(24)21(25)23(19)12-5-13-26-17-9-7-16(8-10-17)22(2,3)4/h6-11,14H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBPUYLQHLNNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Methylation of Isatin

Methylation at the C-5 position of isatin is achieved via Friedel-Crafts alkylation using methyl chloride or bromide in the presence of Lewis acids like aluminum chloride. Alternatively, 5-methylindole can be oxidized to 5-methylisatin using nitric acid (HNO₃) or potassium permanganate (KMnO₄) under acidic conditions. For instance, oxidation with 65% HNO₃ at 60–70°C yields 5-methylisatin in ~70% purity, requiring recrystallization from ethanol for further use.

Functional Group Interconversion

In cases where direct methylation is inefficient, 5-nitroisatin may serve as a precursor. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by Sandmeyer reaction to introduce the methyl group. This method, while lengthier, avoids harsh alkylation conditions and improves regioselectivity.

Synthesis of 3-(4-tert-Butylphenoxy)Propyl Bromide

The side chain 3-(4-tert-butylphenoxy)propyl bromide is synthesized through nucleophilic substitution:

Alkylation of 4-tert-Butylphenol

4-tert-Butylphenol reacts with 1,3-dibromopropane in a 1:1 molar ratio using potassium carbonate (K₂CO₃) as a base in anhydrous dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, yielding 3-(4-tert-butylphenoxy)propyl bromide after 12 hours (Table 1).

Table 1: Optimization of Side Chain Synthesis

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801285
NaHTHF60872
Cs₂CO₃Acetone502468

N-Alkylation of 5-Methylisatin

Introducing the 3-(4-tert-butylphenoxy)propyl group at the N-1 position of 5-methylisatin is critical. Two methods dominate:

Phase-Transfer Catalyzed Alkylation

A mixture of 5-methylisatin (1 equiv), 3-(4-tert-butylphenoxy)propyl bromide (1.2 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) in dichloromethane (DCM) reacts with aqueous NaOH (50%) at 40°C for 6 hours. This method achieves 78% yield, with minimal hydrolysis of the isatin carbonyl groups.

Microwave-Assisted Alkylation

Microwave irradiation (150 W, 100°C) accelerates the reaction in DMF using K₂CO₃ as a base, reducing the reaction time to 30 minutes. While yields remain comparable (75–80%), this approach minimizes thermal degradation.

Purification and Characterization

Crystallization

Crude product is dissolved in hot ethanol and filtered to remove inorganic salts. Slow cooling to 4°C induces crystallization, yielding 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione as pale-yellow needles.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.33 (s, 9H, tert-butyl), 2.45 (s, 3H, C5-CH₃), 3.98–4.12 (m, 2H, OCH₂), 6.82–7.45 (m, 6H, aromatic).

  • MS (ESI): m/z 397.2 [M+H]⁺.

Challenges and Optimization

Competing Reactions

Over-alkylation at the C-3 position of isatin is mitigated by using a slight excess of alkylating agent (1.2 equiv) and polar aprotic solvents (DMF, DMSO) to stabilize the transition state.

Solvent Selection

DMF outperforms THF and acetone in alkylation efficiency due to its high polarity and ability to dissolve both organic and inorganic species.

Comparative Analysis of Methods

Table 2: Alkylation Method Efficacy

MethodConditionsYield (%)Purity (%)
Phase-transfer catalysisDCM/NaOH, 40°C, 6h7898
Microwave-assistedDMF/K₂CO₃, 100°C, 0.5h8097
Conventional heatingDMF/K₂CO₃, 80°C, 12h7596

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione stands out due to its unique combination of the indole core and tert-butylphenoxy group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Biological Activity

1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This compound features a unique structural framework that includes a tert-butylphenoxy group and an indole-2,3-dione moiety, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is C22H25NO3C_{22}H_{25}NO_3 with a molecular weight of approximately 351.44 g/mol. The InChI key for this compound is ZMPWINLYGWYVTJ-UHFFFAOYSA-N, which can be used for database searches.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications. Key areas of investigation include:

  • Antioxidant Activity : Indole derivatives are known for their antioxidant properties. The compound's structure suggests it may exhibit significant radical scavenging abilities, potentially comparable to well-known antioxidants like ascorbic acid .
  • Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cancer cell lines are under investigation, focusing on its mechanism of action and efficacy against different types of tumors.
  • Neuroprotective Effects : The compound may possess neuroprotective properties, which are critical in the context of neurodegenerative diseases. Studies have shown that similar compounds can protect neuronal cells from oxidative stress-induced damage .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Antioxidant Studies :
    • A study evaluating the antioxidant properties of related compounds demonstrated that structural modifications significantly affect their reactivity and efficacy in scavenging free radicals . This suggests that this compound may also exhibit potent antioxidant activity.
  • Cancer Research :
    • In vitro studies have indicated that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific effects of this compound on cancer cell lines are being explored to determine its potential as an anticancer agent.
  • Neuroprotection :
    • Research focusing on neuroprotective agents has shown that certain indole derivatives can activate neuroprotective signaling pathways, such as ERK/MAPK and PI3K/Akt pathways, which are crucial for cell survival under oxidative stress conditions . This indicates a promising avenue for further investigation into the neuroprotective effects of this compound.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
1-[3-(4-tert-butylphenoxy)propyl]-7-methyl-1H-indole-2,3-dioneStructureAntioxidant, anticancer
1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-isatinStructureNeuroprotective effects

This table highlights that while these compounds share structural similarities, their biological activities may vary significantly based on subtle differences in their chemical structure.

Q & A

Q. Q1: What are the common synthetic routes for 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes : A typical approach involves coupling 5-methyl-1H-indole-2,3-dione with 3-(4-tert-butylphenoxy)propyl halides via nucleophilic substitution. Refluxing in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ facilitates the reaction .
  • Purity Optimization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Analysis : ¹H and ¹³C NMR are essential for confirming substituent positions. Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and the indole-dione carbonyls (δ ~170–175 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₅NO₄: 392.1858). IR spectroscopy confirms carbonyl stretches (~1750 cm⁻¹) .

Advanced Mechanistic and Stability Studies

Q. Q3: How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

Methodological Answer:

  • Comparative Analysis : Cross-validate data using multiple techniques (e.g., X-ray crystallography for unambiguous structural confirmation if crystals are obtainable) .
  • Solvent Effects : Note that NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Reproduce experiments under identical conditions to isolate discrepancies .

Q. Q4: What strategies are effective for studying the hydrolytic stability of the propyl-phenoxy linkage under physiological conditions?

Methodological Answer:

  • Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Use pseudo-first-order kinetics to calculate half-life .
  • Stabilization Approaches : Introduce steric hindrance (e.g., methyl groups) near the ether linkage or use deuterated solvents to probe reaction mechanisms .

Computational and Biological Relevance

Q. Q5: How can molecular docking predict the interaction of this compound with biological targets like enzymes?

Methodological Answer:

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (optimized geometry via Gaussian at B3LYP/6-31G*) and receptor (e.g., PDB ID for relevant enzymes) .
  • Validation : Compare docking scores with known inhibitors and validate via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. Q6: What computational methods assess the compound’s potential as a fluorescent probe?

Methodological Answer:

  • TD-DFT Calculations : Predict excitation/emission wavelengths using time-dependent density functional theory (e.g., CAM-B3LYP/6-311+G(d,p)).
  • Experimental Validation : Measure fluorescence quantum yield in solvents of varying polarity (e.g., cyclohexane vs. ethanol) to correlate with computational data .

Experimental Design and Troubleshooting

Q. Q7: How should researchers design experiments to investigate the compound’s reactivity under photolytic conditions?

Methodological Answer:

  • Light Sources : Use UV lamps (254 nm or 365 nm) in a controlled photoreactor. Monitor reaction progress via TLC and GC-MS .
  • Quenching Studies : Add radical scavengers (e.g., TEMPO) to identify reactive intermediates. Isolate products for structural elucidation .

Q. Q8: What are best practices for scaling up synthesis without compromising yield?

Methodological Answer:

  • Batch vs. Flow Chemistry : For >10 g scales, consider continuous flow reactors to maintain temperature control and mixing efficiency .
  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce reaction time and improve reproducibility .

Data Interpretation and Publication

Q. Q9: How to address low reproducibility in biological activity assays for this compound?

Methodological Answer:

  • Standardize Protocols : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Statistical Analysis : Apply ANOVA or Student’s t-test to triplicate data. Report IC₅₀ values with 95% confidence intervals .

Q. Q10: What guidelines ensure rigorous reporting of synthetic procedures in publications?

Methodological Answer:

  • MIABE Standards : Disclose exact reaction conditions (solvent purity, catalyst loading, temperature gradients).
  • Data Deposition : Upload spectral data to public repositories (e.g., PubChem) and include accession numbers in manuscripts .

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